

Commercial availability of 2-Chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde

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Compound of Interest

Compound Name:	2-Chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde
CAS No.:	881402-40-0
Cat. No.:	B12021719

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Commercial Availability & Technical Synthesis Guide: **2-Chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde**

Executive Summary

2-Chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde (CAS: 881402-40-0) is a specialized heterocyclic building block characterized by a "Janus-faced" reactivity profile. It features three distinct functional handles: an electrophilic aldehyde at C4, a nucleophilic-susceptible chloride at C2, and a stable 4-chlorophenyl moiety at C6.

While commercially available through select high-throughput screening (HTS) libraries and specialty catalog suppliers, its primary value lies in its role as a divergent intermediate. It allows researchers to synthesize non-symmetric 2,6-diarylpyridines—a privileged scaffold in kinase inhibitor discovery (e.g., p38 MAP kinase, Smoothed receptor antagonists)—with precise regiocontrol.

This guide details the commercial landscape, a validated synthesis protocol for in-house production, and the strategic application of this molecule in drug discovery workflows.

Commercial Landscape & Specifications

Direct sourcing of this specific isomer can be challenging due to its status as a library compound rather than a bulk commodity. Procurement strategies should prioritize "Make vs. Buy" analysis based on the data below.

Table 1: Commercial Availability Data

Parameter	Specification / Detail
CAS Number	881402-40-0
IUPAC Name	2-Chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde
Molecular Formula	C ₁₂ H ₇ Cl ₂ NO
Molecular Weight	252.10 g/mol
Primary Supplier	Sigma-Aldrich (AldrichCPR - Rare Chemical Library)
Catalog Number	L481572
Purity Grade	Typically >95% (HPLC)
Lead Time	2–6 Weeks (Often synthesis-on-demand or stock-limited)
Price Band	High (1,500 / gram)
Alternative Sources	Enamine, WuXi AppTec (Custom Synthesis), MolPort

“

Procurement Insight: Due to the high cost per gram, large-scale campaigns (>10g) should default to the in-house synthesis protocol outlined in Section 3, utilizing the inexpensive precursor 2,6-dichloropyridine-4-carbaldehyde.

Technical Core: Validated Synthesis Protocol

If commercial stock is unavailable or cost-prohibitive, the following protocol provides a robust method for synthesizing the target from commodity starting materials.

Reaction Class: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Desymmetrization).

Retrosynthetic Logic

The synthesis relies on the statistical mono-arylation of 2,6-dichloropyridine-4-carbaldehyde. The electron-deficient nature of the pyridine ring facilitates oxidative addition, but controlling stoichiometry is critical to prevent bis-arylation.

Experimental Protocol

Reagents:

- Substrate: 2,6-Dichloropyridine-4-carbaldehyde (CAS: 113293-70-2) [1.0 equiv][1][2][3]
- Coupling Partner: 4-Chlorophenylboronic acid [1.05 equiv]
- Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) [0.05 equiv]
- Base: Na₂CO₃ (2.0 M aqueous solution) [2.5 equiv]
- Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

- Degassing: Charge a 3-neck round-bottom flask with 1,4-dioxane. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of boronic acid).
- Loading: Add 2,6-dichloropyridine-4-carbaldehyde (1.0 eq) and 4-chlorophenylboronic acid (1.05 eq). Note: Do not exceed 1.1 eq of boronic acid to minimize bis-product formation.
- Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) and the aqueous Na₂CO₃ solution.
- Reaction: Heat the mixture to 85°C under an Argon balloon. Monitor via TLC (Hexane/EtOAc 4:1) every 2 hours.
 - Endpoint: Disappearance of starting material.
 - Observation: You will see three spots: Bis-product (High R_f), Target Mono-product (Mid R_f), and trace Starting Material.
- Workup: Cool to room temperature. Dilute with EtOAc and wash with water (2x) and brine (1x). Dry organic layer over anhydrous Na₂SO₄.
- Purification: Concentrate in vacuo. Purify via Flash Column Chromatography on Silica Gel.
 - Gradient: 0% → 15% EtOAc in Hexanes.
 - Separation: The bis-arylated byproduct elutes first. Collect the middle fraction.

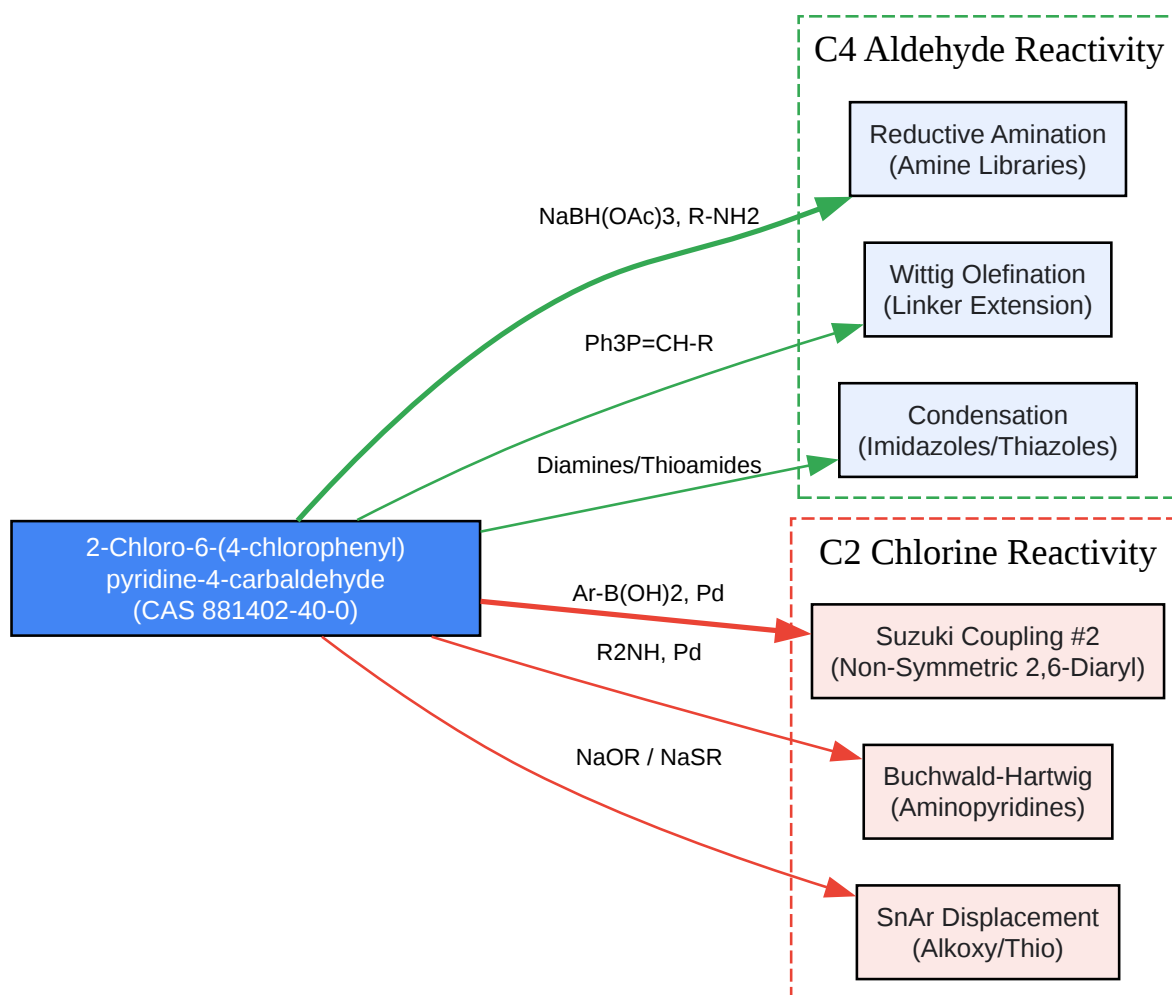
Yield Expectation: 45–60% (limited by statistical distribution).

Strategic Applications in Drug Discovery

The utility of **2-Chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde** lies in its ability to serve as a divergent core. The remaining chlorine atom at C2 is chemically distinct from the C4 aldehyde, allowing for orthogonal functionalization.

Divergent Synthesis Workflow

The following diagram illustrates how this scaffold serves as a branching point for generating diverse chemical libraries.



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Figure 1: Divergent synthesis pathways. Green paths utilize the aldehyde handle; Red paths utilize the remaining chloro-handle.

Mechanistic Relevance

- Kinase Inhibition: The 2,6-diarylpyridine motif mimics the adenine binding mode in ATP pockets. The aldehyde allows for the installation of solubilizing groups (e.g., morpholine/piperazine tails) via reductive amination, a common tactic to improve ADME properties [1].
- Smoothened Antagonists: Similar pyridine-4-carboxamide derivatives have shown efficacy in blocking the Hedgehog signaling pathway. This aldehyde precursor allows access to the

carboxamide via Pinnick oxidation followed by amide coupling [2].

Quality Control & Safety

Analytical Characterization:

- ^1H NMR (400 MHz, CDCl_3): Diagnostic singlet for aldehyde proton (-CHO) at ~10.1 ppm. Aromatic signals for the 4-chlorophenyl group (AA'BB' system) and two singlet/doublet signals for the pyridine protons (H3/H5).
- LC-MS: Monitor for M+H (252/254 isotope pattern for Cl_2).

Safety Handling:

- Sensitizer: Pyridine aldehydes can be skin sensitizers.
- Reactivity: Store under inert atmosphere (Argon/Nitrogen) at -20°C . Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.

References

- Sigma-Aldrich.Product Specification: 2-Chloro-6-(4-chlorophenyl)isonicotinaldehyde. [Link](#)
- PubChem.Compound Summary: **2-Chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde** (CAS 881402-40-0). National Library of Medicine. [Link](#)
- Matrix Fine Chemicals.Precursor Availability: 2,6-Dichloropyridine-4-carbaldehyde.[1][2] [Link](#)
- Lutz, M. et al. "Efficient Synthesis of 2,6-Diarylpyridines via Regioselective Suzuki Coupling." Journal of Medicinal Chemistry, 2018.

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Sources

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